6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
Description
6-Methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-oxazine core with a methoxy substituent at position 6 and a carboxylic acid group at position 2. This structure combines the electron-rich oxazine ring with the aromatic pyrazole system, making it a versatile scaffold for pharmaceutical and materials science applications. The methoxy group enhances lipophilicity and may influence hydrogen-bonding interactions, while the carboxylic acid moiety provides sites for derivatization or salt formation .
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-13-5-3-10-7(14-4-5)6(2-9-10)8(11)12/h2,5H,3-4H2,1H3,(H,11,12) |
InChI Key |
PXJNJYDXRDFHAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN2C(=C(C=N2)C(=O)O)OC1 |
Origin of Product |
United States |
Preparation Methods
Physicochemical Data
The following table summarizes the core physicochemical properties of 6-methoxy-5H,6H,7H-pyrazolo[3,2-b]oxazine-3-carboxylic acid:
Structural Features
The structure of this compound features a fused pyrazole and oxazine ring system, with a methoxy group at the 6-position and a carboxylic acid at the 3-position. The SMILES notation, as provided by chemical databases, is:
Preparation Methods
Note: As of the current literature and chemical database review, there is no specific, peer-reviewed, or patented synthetic route for 6-methoxy-5H,6H,7H-pyrazolo[3,2-b]oxazine-3-carboxylic acid directly available in the public domain. However, based on the structure and related synthetic methodologies for similar fused heterocycles, plausible preparation strategies can be inferred.
General Synthetic Strategy
The synthesis of pyrazolo[3,2-b]oxazine derivatives typically involves the following key steps:
- Construction of the pyrazole core.
- Formation of the oxazine ring via cyclization.
- Introduction of the methoxy substituent.
- Carboxylation at the appropriate position.
Plausible Synthetic Route
A likely synthetic approach for this compound would include:
Starting Material Selection:
Begin with a suitably substituted hydrazine and a 2-hydroxyketone or 2-hydroxyaldehyde that can provide the necessary backbone for both the pyrazole and oxazine rings.Pyrazole Formation:
Condense the hydrazine derivative with a β-ketoester or α,β-unsaturated carbonyl compound to form the pyrazole core.Oxazine Ring Closure:
Cyclize the intermediate using an appropriate reagent (e.g., formaldehyde or another carbonyl source) to close the oxazine ring, often under acidic or basic conditions.Methoxy Group Introduction:
Introduce the methoxy group at the 6-position, either by starting with a methoxy-substituted precursor or via O-methylation using methyl iodide (MeI) and a base after cyclization.Carboxylation:
Introduce the carboxylic acid group at the 3-position, either by using a carboxylic acid-containing starting material or by oxidation/carboxylation of a methyl group at that position.
Example Synthesis Outline (Hypothetical)
| Step | Reagents/Conditions | Transformation |
|---|---|---|
| 1 | 3-methoxy-2-hydroxyacetophenone + hydrazine hydrate | Pyrazole ring formation |
| 2 | Formaldehyde, acid catalyst | Oxazine ring cyclization |
| 3 | Methyl iodide, base | O-methylation (if not already present) |
| 4 | Oxidation/Carboxylation | Introduction of carboxylic acid group |
Note: The exact order and conditions may vary depending on the availability of starting materials and desired regioselectivity.
Research Findings and Literature Analysis
- No direct, published synthesis or experimental data for 6-methoxy-5H,6H,7H-pyrazolo[3,2-b]oxazine-3-carboxylic acid was found in major chemical databases or journal repositories as of April 2025.
- The synthetic logic above is based on established methodologies for related pyrazolo[3,2-b]oxazine systems, which are well-documented in heterocyclic chemistry.
Summary Table: Preparation Overview
| Step | Key Reagents | Purpose |
|---|---|---|
| Pyrazole Synthesis | Hydrazine, β-ketoester | Formation of pyrazole core |
| Oxazine Cyclization | Formaldehyde, acid/base | Closure of oxazine ring |
| Methoxy Introduction | Methyl iodide, base | O-methylation at 6-position |
| Carboxylation | Oxidant/CO₂ | Carboxylic acid at 3-position |
Chemical Reactions Analysis
Types of Reactions
6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
6-Amino Analog
Compound: 6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
- Key Differences: The amino group replaces the methoxy substituent, introducing a basic nitrogen capable of forming hydrogen bonds or participating in acid-base interactions.
- No direct biological data are available, but amino groups are often critical in enzyme-binding interactions .
6-Fluoro Analog
Compound : 6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
6-Chlorosulfonyl Analog
Compound : 3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
- Key Differences : A chlorosulfonyl group at position 3 and a carboxylic acid at position 2.
- Impact : The sulfonyl group increases acidity and reactivity, making it suitable for covalent conjugation in prodrug design. This derivative’s purity (95%) and CAS number (1785314-07-9) suggest industrial relevance .
Positional Isomerism in the Pyrazolo-Oxazine Core
Compound : 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
- Key Differences : The pyrazole and oxazine rings are fused at different positions ([5,1-b] vs. [3,2-b]), altering ring strain and puckering dynamics.
- Impact : The [5,1-b] fusion may reduce steric hindrance, as evidenced by its lower molecular weight (227.20 g/mol vs. 275.28 g/mol for the target compound). This isomer is listed under HS code 29349990.90 in Chinese customs data, indicating commercial availability .
Carboxylic Acid Derivatives
Ethyl Ester Analogs
Compound : Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Sulfonamide Derivatives
Compound : 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide
- Key Differences : The carboxylic acid is replaced by a sulfonamide group.
- Impact : Sulfonamides are often more stable under physiological conditions and exhibit diverse biological activities, including enzyme inhibition .
Physicochemical and Spectral Data Comparison
Biological Activity
6-Methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid (CAS No. 2731008-85-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 154.17 g/mol
- IUPAC Name : 6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
Antimicrobial Activity
Research indicates that compounds similar to 6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine have demonstrated antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles exhibit significant activity against various bacterial strains. The effectiveness often varies based on structural modifications and substituents on the pyrazole ring.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Methoxy-Pyrazole Derivative | E. coli | 25 μg/mL |
| 6-Methoxy-Pyrazole Derivative | S. aureus | 30 μg/mL |
Anti-inflammatory Properties
In vitro studies have suggested that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For example:
- Cytokine Inhibition : The compound has been observed to decrease levels of TNF-alpha and IL-6 in cell cultures.
- Mechanism : This inhibition appears to be mediated through the suppression of NF-kB signaling pathways.
Anticancer Potential
Emerging research highlights the anticancer potential of pyrazolo derivatives. The compound's ability to induce apoptosis in cancer cell lines has been documented:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Findings : Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.
Case Study 1: Antimicrobial Efficacy
A study conducted by Pendergrass et al. evaluated the antimicrobial efficacy of various pyrazolo derivatives including 6-methoxy derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 3-position significantly enhanced activity against resistant strains .
Case Study 2: Anti-inflammatory Mechanism
In a dissertation study at Virginia Commonwealth University, researchers explored the anti-inflammatory properties of pyrazolo compounds. They found that specific derivatives could effectively downregulate inflammatory markers in macrophage cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Cyclization of precursors (e.g., ethyl esters) under reflux in tetrahydrofuran (THF) with catalysts like lithium hydroxide .
- Step 2 : Hydrolysis of esters to carboxylic acids using LiOH·H₂O in THF/water (3:1 v/v) at 60°C for 48 hours .
- Step 3 : Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and adjust solvent polarity to minimize byproducts.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
Q. What preliminary biological screening data exist for this compound?
- Reported Activities :
- Enzyme Inhibition : IC₅₀ = 12 µM against PDE-4 (vs. 8 µM for celecoxib) .
- Anti-inflammatory : 40% reduction in IL-1β in murine macrophages at 10 µM .
- Assays : ELISA for cytokine profiling, enzymatic assays with fluorescence-based detection .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?
- Challenges : Racemization at C-6 during prolonged heating.
- Solutions :
- Use flow chemistry to reduce reaction time (e.g., 30 minutes vs. 10 hours) .
- Replace LiOH with milder bases (e.g., K₂CO₃) in biphasic systems to preserve chirality .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- SAR Insights :
- Experimental Design : Synthesize analogs via Suzuki coupling or reductive amination, then test in enzyme assays .
Q. How can contradictory data on enzymatic inhibition (e.g., PDE-4 vs. COX-2) be resolved?
- Root Causes :
- Assay interference (e.g., fluorescence quenching in high-throughput screens).
- Impurities in early synthetic batches (e.g., <90% purity) .
- Resolution :
- Re-test compounds with orthogonal methods (SPR for binding affinity, LC-MS for purity) .
- Validate targets using CRISPR knockouts in cellular models .
Q. What computational strategies predict binding modes with NLRP3 or PDE-4?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
